molecular formula C31H29F3N2O6Si B11929724 Janelia fluor 646 tfa

Janelia fluor 646 tfa

Cat. No.: B11929724
M. Wt: 610.7 g/mol
InChI Key: NVBSDKPJAFIPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janelia Fluor 646 (TFA) is a red fluorogenic fluorescent dye used extensively in live-cell imaging experiments. It is particularly known for its high brightness and photostability, making it an ideal choice for various imaging applications. This compound is used in the synthesis of Janelia Fluor 646 HaloTag and SNAP-Tag ligands, which are essential for tagging and visualizing proteins in live cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.

Industrial Production Methods

Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .

Chemical Reactions Analysis

Types of Reactions

Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .

Major Products

The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .

Scientific Research Applications

Janelia Fluor 646 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.

Comparison with Similar Compounds

Janelia Fluor 646 is unique due to its incorporation of azetidine rings, which significantly enhance its brightness and photostability. Similar compounds include:

These compounds share similar properties but differ in their spectral characteristics, making them suitable for various imaging applications.

Properties

Molecular Formula

C31H29F3N2O6Si

Molecular Weight

610.7 g/mol

IUPAC Name

3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7)

InChI Key

NVBSDKPJAFIPEW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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